CCB02 Occupies a Unique β-Tubulin Binding Pocket Not Targeted by Conventional Tubulin Binders
CCB02 binds to a previously uncharacterized site on the microtubule outer surface of β-tubulin, specifically overlapping with the CPAP peptide binding pocket (Phe385/Phe375 pockets), which is not occupied by conventional tubulin binders including taxane-site, vinca-site, or colchicine-site agents [1]. Isothermal titration calorimetry (ITC) established a binding dissociation constant (KD) of 2.2 μM for CCB02–tubulin interaction with ΔH of −6.1 kcal/mol and ΔS of 4.7 cal/mol/deg [2]. INPHARMA NMR experiments using CCB02.1 (a CCB02 derivative) confirmed that the compound competes directly with the CPAP peptide (residues 375–386, KD = 3.56 μM for tubulin) for the same tubulin binding site [3].
| Evidence Dimension | Tubulin binding site occupancy and binding affinity |
|---|---|
| Target Compound Data | CCB02: Occupies Phe385/Phe375 binding pocket on β-tubulin microtubule outer surface; KD = 2.2 μM (ITC); IC50 = 0.689 μM (AlphaScreen) / 0.441 μM (PN2-3 CPAP-GST pull-down) |
| Comparator Or Baseline | Conventional tubulin binders (taxanes, vinca alkaloids, colchicine-site agents): Do not occupy the CPAP binding site on β-tubulin |
| Quantified Difference | Unique binding site not targeted by conventional tubulin binders [1]; direct competition with CPAP peptide (KD = 3.56 μM) [3] |
| Conditions | In vitro: 1D-1H NMR, INPHARMA NMR, ITC, AlphaScreen assay, PN2-3 CPAP-GST pull-down assay |
Why This Matters
Procurement of CCB02 over conventional tubulin binders is essential for experiments requiring CPAP-binding-site-specific perturbation of centrosome function without confounding effects on global microtubule dynamics.
- [1] Mariappan A, Soni K, Schorpp K, Zhao F, Minakar A, Zheng X, et al. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells. EMBO J. 2019 Jan 15;38(2):e99876. View Source
- [2] Mariappan A, et al. ITC analysis of CCB02-tubulin binding (Appendix Fig S5B). EMBO J. 2019;38(2):e99876. View Source
- [3] Mariappan A, et al. INPHARMA NMR and CCB02.1 binding characterization. EMBO J. 2019;38(2):e99876. View Source
